Seltorexant

描述

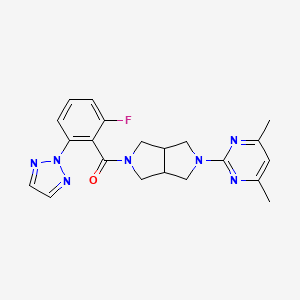

Structure

3D Structure

属性

IUPAC Name |

[2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O/c1-13-8-14(2)26-21(25-13)28-11-15-9-27(10-16(15)12-28)20(30)19-17(22)4-3-5-18(19)29-23-6-7-24-29/h3-8,15-16H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOCEMCKYDVLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)C(=O)C4=C(C=CC=C4F)N5N=CC=N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293281-49-8 | |

| Record name | Seltorexant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293281498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [5-(4,6-dimethyl-2-pyrimidinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl][2-fluoro-6-(2H-1,2,3-triazol-2-yl)phenyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Seltorexant's Mechanism of Action: A Deep Dive into Orexin 2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Seltorexant (also known as JNJ-42847922 or MIN-202) is a first-in-class, selective orexin (B13118510) 2 receptor (OX2R) antagonist under investigation for the treatment of major depressive disorder (MDD) with insomnia symptoms.[1][2] Its mechanism of action centers on the modulation of the orexin neuropeptide system, a key regulator of sleep-wake cycles, arousal, and mood.[3] By selectively blocking the OX2R, this compound aims to normalize the hyperarousal states associated with both insomnia and depression.[2][4][5] This technical guide provides a comprehensive overview of this compound's interaction with the OX2R, detailing its binding affinity, functional antagonism, relevant signaling pathways, and the experimental methodologies used to characterize its activity.

The Orexin System and the Rationale for OX2R Selectivity

The orexin system comprises two neuropeptides, orexin-A and orexin-B, and their corresponding G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[6][7] These receptors are differentially distributed throughout the brain and have distinct roles in regulating physiological processes. While both receptors are involved in promoting wakefulness, the OX2R is considered to be more directly implicated in the regulation of sleep and mood.[1] this compound's high selectivity for the OX2R is a key feature that distinguishes it from dual orexin receptor antagonists (DORAs).[8] This selectivity is hypothesized to provide a targeted therapeutic effect on sleep and mood while potentially minimizing off-target effects associated with OX1R modulation.

Quantitative Pharmacology of this compound

This compound exhibits high affinity and potent antagonism at the human and rat OX2R, with significantly lower affinity for the OX1R. This selectivity has been quantified in various preclinical studies.

Table 1: this compound In Vitro Binding Affinity

| Receptor | Species | Assay Type | pKi | Reference |

| OX2R | Human | Radioligand Binding | 8.0 | [9] |

| OX2R | Rat | Radioligand Binding | 8.1 | [7][10] |

| OX1R | Human | Radioligand Binding | ~6.0 (inferred from 2-log selectivity) | [9] |

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: this compound In Vivo Receptor Occupancy and Efficacy

| Species | Administration Route | Dose | Peak OX2R Occupancy (in cortex) | Time to Peak Occupancy | Efficacious Dose (Sleep Promotion) | Reference |

| Rat | Oral | 30 mg/kg | 74.66% | 60 minutes | 3 mg/kg | [1] |

Signaling Pathways Modulated by this compound

Orexin receptors couple to multiple G proteins, including Gq, Gs, and Gi, to initiate downstream signaling cascades.[6][11][12] The primary pathway for orexin-induced neuronal excitation is through the Gq protein, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[13][14] this compound, as an antagonist, blocks these orexin-A and orexin-B-mediated signaling events at the OX2R.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. The following sections detail the general methodologies for these key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of this compound for the orexin receptors.[15]

Objective: To quantify the affinity of this compound for OX1R and OX2R.

General Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either human OX1R or OX2R.[16]

-

Competitive Binding: A fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-EMPA for OX2R) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[1]

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[15]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[17]

In Vitro Functional Assays (Calcium Flux)

These assays measure the ability of this compound to block the functional response (e.g., an increase in intracellular calcium) induced by an orexin receptor agonist.[1]

Objective: To determine the functional antagonist potency of this compound at OX2R.

General Protocol:

-

Cell Culture: Cells (e.g., CHO or HEK293) stably expressing the OX2R are plated in a multi-well plate.[18]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). These dyes exhibit an increase in fluorescence intensity upon binding to calcium.[19][20]

-

Compound Addition: this compound at various concentrations is added to the wells and incubated for a defined period.

-

Agonist Stimulation: An orexin receptor agonist (e.g., orexin-A or orexin-B) is added to the wells to stimulate the OX2R.

-

Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[21]

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

In Vivo Sleep Studies in Rodents

These studies assess the effects of this compound on sleep architecture in animal models.[1]

Objective: To evaluate the sleep-promoting effects of this compound in vivo.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[1][7]

-

Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.

-

Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chambers.

-

Drug Administration: this compound is administered orally at various doses (e.g., 3-30 mg/kg) at the beginning of the animal's active phase (dark cycle).[10][22]

-

EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-12 hours) post-dosing.

-

Sleep Scoring: The recorded data is scored to identify different sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep).

-

Data Analysis: Parameters such as latency to persistent sleep, total sleep time, and time spent in each sleep stage are quantified and compared between this compound-treated and vehicle-treated groups.

Conclusion

This compound is a highly selective OX2R antagonist that effectively blocks orexin-mediated signaling, leading to the promotion of sleep. Its mechanism of action, characterized by high-affinity binding to the OX2R and functional antagonism of downstream signaling pathways, has been extensively validated through a combination of in vitro and in vivo studies. The targeted engagement of the OX2R offers a promising and novel therapeutic approach for the treatment of major depressive disorder with associated insomnia, addressing the underlying pathophysiology of hyperarousal. Further clinical investigations will continue to elucidate the full therapeutic potential of this first-in-class molecule.

References

- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder. | CHDR [chdr.nl]

- 5. researchgate.net [researchgate.net]

- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal transduction, dimerization, and therapeutic targeting of Orexin and receptor systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 14. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 19. benchchem.com [benchchem.com]

- 20. bu.edu [bu.edu]

- 21. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 22. academic.oup.com [academic.oup.com]

Seltorexant's Selective Antagonism of the Orexin 2 Receptor: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the selective binding profile of seltorexant (also known as MIN-202 and JNJ-42847922), an investigational orexin (B13118510) receptor antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the quantitative data, experimental methodologies, and relevant signaling pathways that define this compound's high selectivity for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R).

This compound is a selective orexin 2 receptor antagonist (2-SORA) that is under development for the treatment of major depressive disorder (MDD), insomnia, and Alzheimer's disease.[1] Its mechanism of action is centered on the targeted modulation of the orein system, which is a key regulator of sleep-wake cycles, arousal, and mood.[2][3][4]

Quantitative Analysis of Receptor Binding Affinity

This compound's pharmacological profile is distinguished by its significant selectivity for the OX2R. This selectivity is more than 100-fold greater for the OX2R compared to the OX1R.[1] In vitro studies have demonstrated a high binding affinity for the human OX2R, with a reported pKi of 8.0.[5] This translates to a 2-log selectivity ratio over the human OX1R.[5] The following table summarizes the quantitative binding data for this compound at both human orexin receptors.

| Compound | Receptor | Parameter | Value | Reference |

| This compound | Human OX2R | pKi | 8.0 | [5] |

| Ki | 10 nM | Calculated | ||

| This compound | Human OX1R | pKi | ~6.0 | Inferred from[5] |

| Ki | ~1000 nM | Calculated | ||

| Selectivity Ratio (OX1R Ki / OX2R Ki) | ~100 |

Orexin Signaling Pathway and this compound's Mechanism of Action

The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, OX1R and OX2R.[6] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is selective for OX2R.[7] Activation of these receptors, primarily through Gq/11 protein coupling, leads to an increase in intracellular calcium levels and subsequent neuronal excitation, promoting wakefulness. This compound exerts its therapeutic effects by selectively antagonizing the OX2R, thereby inhibiting the downstream signaling cascade and reducing the wake-promoting signals of the orexin system.

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism at the orexin receptors involves standardized in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for OX1R and OX2R.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Radioligand: [³H]-EMPA (for OX2R) or another suitable radiolabeled orexin receptor antagonist.

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-labeled orexin receptor antagonist (e.g., suvorexant).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (FLIPR)

This cell-based functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist, providing a measure of the antagonist's potency (IC50).

Objective: To determine the functional potency (IC50) of this compound in blocking orexin-A-induced calcium mobilization in cells expressing OX1R or OX2R.

Materials:

-

CHO or HEK293 cells stably expressing human OX1R or OX2R.

-

Cell culture medium (e.g., DMEM/F12).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Agonist: Orexin-A.

-

Test compound: this compound.

-

384-well black-walled, clear-bottom microplates.

-

A Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

-

Cell Plating: Seed the cells into 384-well microplates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and pre-incubate for a short period.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. The instrument will add a fixed concentration of orexin-A to all wells and simultaneously measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the agonist-induced fluorescence response against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal agonist response) using a four-parameter logistic equation.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and highly selective antagonist of the orexin 2 receptor. This selectivity is a key feature of its pharmacological profile and is the basis for its ongoing investigation as a novel therapeutic agent for disorders characterized by a hyperactive orexin system. The experimental protocols outlined provide a framework for the continued investigation of this compound and other orexin receptor modulators.

References

- 1. Assay in Summary_ki [bindingdb.org]

- 2. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]

Seltorexant's Journey Through Rodent Models: A Pharmacokinetic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seltorexant (also known as JNJ-42847922 or MIN-202) is a selective orexin-2 receptor (OX2R) antagonist under investigation for the treatment of major depressive disorder (MDD) and insomnia. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for interpreting efficacy and safety data and for informing clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in rats and mice, based on available scientific literature. The data is presented in structured tables for easy comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction

The orexin (B13118510) system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and motivation. This compound selectively blocks the OX2R, a mechanism hypothesized to normalize the hyperarousal states associated with conditions like depression and insomnia. Preclinical studies in rodent models have been instrumental in characterizing the pharmacological properties of this compound, including its ability to cross the blood-brain barrier and engage its target receptor.

Pharmacokinetic Profile in Rodents

This compound exhibits rapid absorption and a relatively short duration of action in rodent models, a profile that is often desirable for sleep-promoting agents.

Rat Pharmacokinetics

Studies in Sprague-Dawley rats have demonstrated that this compound is orally bioavailable and quickly reaches the central nervous system.

| Dose (mg/kg) | Tmax (h) | Half-life (t½) (h) | Key Findings |

| 3, 10, 30 | 0.33 - 0.5 | ~2 | Rapid absorption with a short half-life. Cmax and AUC were found to be dose-dependent.[1] |

Mouse Pharmacokinetics

Pharmacokinetic studies in mice have been crucial in confirming the mechanism of action of this compound through the use of knockout models and in assessing its brain penetration.

Further detailed quantitative data on Cmax, AUC, and bioavailability in mice were not available in the public literature at the time of this guide's compilation.

Brain Penetration and Receptor Occupancy

A critical aspect of a centrally acting drug's profile is its ability to cross the blood-brain barrier (BBB) and engage its target.

Blood-Brain Barrier Penetration

In vivo Positron Emission Tomography (PET) imaging studies in rodents have confirmed that this compound effectively penetrates the BBB.[1] Interestingly, these studies also revealed that this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.

Orexin-2 Receptor (OX2R) Occupancy in Rats

Ex vivo receptor occupancy studies in the rat cortex have quantified the extent and duration of this compound's engagement with its target.

| Time Post-Dose | Receptor Occupancy (%) |

| 1 hour | 74.66 |

| 4 hours | 40 |

| 24 hours | 0 |

These findings demonstrate a rapid onset of target engagement that diminishes over time, consistent with the drug's pharmacokinetic half-life. The EC50 for receptor occupancy was found to correspond to an oral ED50 of 3 mg/kg.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Animal Models

-

Rats: Male Sprague-Dawley rats were used for pharmacokinetic and receptor occupancy studies.

-

Mice: Wild-type and OX2R knockout mice were utilized for mechanistic and behavioral studies.

Drug Administration

This compound was administered orally (p.o.) via gavage in a suitable vehicle. Doses ranged from 1 to 30 mg/kg.

Pharmacokinetic Sample Collection and Analysis

-

Blood Sampling: Serial blood samples were collected from the tail vein at predetermined time points post-dosing. Plasma was separated by centrifugation.

-

Brain Tissue Collection: For brain concentration and receptor occupancy studies, animals were euthanized at specific time points, and brain tissue (cortex) was rapidly dissected.

-

Bioanalysis: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Ex Vivo Receptor Occupancy Assay

-

Radioligand: A specific radioligand for the OX2R was used.

-

Procedure: Following this compound administration, rat brains were collected and sectioned. The brain slices were incubated with the radioligand.

-

Quantification: The displacement of the radioligand by this compound was measured using autoradiography to determine the percentage of receptor occupancy.

Visualizations

This compound's Mechanism of Action

Experimental Workflow for Rodent Pharmacokinetic Studies

Discussion and Conclusion

The pharmacokinetic profile of this compound in rodent models is characterized by rapid oral absorption, good brain penetration, and a short half-life. This profile aligns well with its intended use as a therapeutic for conditions involving hyperarousal, where a rapid onset of action and limited potential for next-day residual effects are desirable. The receptor occupancy data from rat studies provide a clear link between the pharmacokinetic profile and target engagement in the brain.

While the available data provides a strong foundation, further studies detailing the metabolic pathways and potential for drug-drug interactions at the preclinical level would be beneficial. Specifically, more detailed quantitative pharmacokinetic data in mice would allow for a more direct comparison with the wealth of pharmacodynamic data generated in this species.

References

Seltorexant for Major Depressive Disorder with Insomnia Symptoms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, frequently co-occurring with insomnia symptoms that exacerbate the severity and impact of the illness.[1][2] Current antidepressant therapies often fail to adequately address these sleep disturbances, highlighting a significant unmet medical need.[2][3][4][5][6] Seltorexant (formerly JNJ-42847922/MIN-202) is an investigational, first-in-class, selective orexin-2 receptor antagonist (SORA-2) being developed as an adjunctive treatment for MDD with insomnia symptoms.[4][7][8] The orexin (B13118510) system is a key regulator of sleep-wake cycles, and its hyperactivity is implicated in states of hyperarousal common in depression and insomnia.[9][10][11][12] By selectively blocking the orexin-2 receptor, this compound aims to normalize this hyperarousal, thereby improving both depressive and sleep-related symptoms.[4][9] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacokinetic profile, and pivotal clinical trial data, and details the experimental protocols of key studies.

Mechanism of Action: The Orexin Signaling Pathway

The orexin system, comprised of orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), plays a critical role in the regulation of arousal, wakefulness, and reward processing.[10][13] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain, influencing various neurotransmitter systems.[10][14] In individuals with MDD and insomnia, the orexin system is often overactivated, leading to a state of hyperarousal that contributes to both mood and sleep disturbances.[9][11]

This compound is a selective antagonist of the OX2R, with over 100-fold greater binding affinity for OX2R than OX1R.[8] This selectivity is a key differentiator from dual orexin receptor antagonists (DORAs). By blocking the OX2R, this compound is hypothesized to attenuate the excessive arousal signals, thereby promoting sleep and having a downstream positive effect on depressive symptoms.[11]

Pharmacokinetics and Pharmacodynamics

This compound exhibits a pharmacokinetic profile suitable for inducing sleep without significant next-day residual effects. It is characterized by rapid absorption, with a time to peak plasma concentration of 0.3 to 1.5 hours.[8][15] The elimination half-life is relatively short, ranging from 2 to 3 hours.[8][15] Metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4.[8][15] Pharmacokinetic studies have shown dose-linear pharmacokinetics, and no significant impact of age or ethnicity on its profile has been observed.[16]

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of this compound as an adjunctive therapy in patients with MDD and insomnia symptoms who have had an inadequate response to selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).

Depressive Symptoms

Pivotal Phase 3 trials have demonstrated that this compound leads to a statistically significant and clinically meaningful improvement in depressive symptoms.[2][17][18]

Table 1: Efficacy of this compound on Depressive Symptoms (MADRS Score)

| Study | Treatment Group | Change from Baseline in MADRS Total Score | Least Squares (LS) Mean Difference vs. Placebo (95% CI) | p-value |

| Phase 3 (MDD3001) | This compound (adjunctive) | Statistically significant improvement at Day 43 | -2.6 (-4.53, -0.74) | 0.007 |

| Phase 3 (MDD3005) | This compound 20mg (adjunctive) | -23.0 | Not Applicable (vs. active comparator) | Not Statistically Significant for primary endpoint |

| Quetiapine (B1663577) XR (adjunctive) | -22.7 | |||

| Phase 2b | This compound 20mg (adjunctive) | Greater improvement vs. placebo at week 6 | -4.9 (-8.98, -0.80) in patients with ISI ≥15 | Not explicitly stated |

MADRS: Montgomery-Åsberg Depression Rating Scale; CI: Confidence Interval; ISI: Insomnia Severity Index

Insomnia Symptoms

This compound has shown significant improvements in key sleep parameters.

Table 2: Efficacy of this compound on Sleep Parameters

| Study | Treatment Group | Latency to Persistent Sleep (LPS) | Total Sleep Time (TST) | Sleep Efficiency (SE) | Wake After Sleep Onset (WASO) |

| Exploratory Study (NCT02067299) | This compound 10mg, 20mg, 40mg | Significantly shorter vs. placebo (dose-dependent) | Significantly longer vs. placebo | Significantly improved vs. placebo | Not explicitly stated |

| Phase 2 (Insomnia Disorder) | This compound 10mg, 20mg | Statistically significant dose-response relationship vs. placebo | Not explicitly stated | Not explicitly stated | Statistically significant dose-response relationship vs. placebo |

Safety and Tolerability

Across clinical trials, this compound has been generally safe and well-tolerated.[17][18]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event | This compound | Quetiapine XR | Placebo |

| Somnolence | 6% (MDD3005) | 24% (MDD3005) | Similar rates to this compound in MDD3001 |

| Headache | Common (≥5%) | Not specified | Not specified |

| Nausea | Common (≥5%) | Not specified | Not specified |

| Weight Gain (average) | 0.5 kg (MDD3005) | 2.1 kg (MDD3005) | Not specified |

Experimental Protocols

Phase 3 Study (MDD3001)

-

Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to baseline antidepressants in adult and elderly patients with MDD and insomnia symptoms.[3][17]

-

Design: A randomized, double-blind, multicenter, placebo-controlled study.[3][17]

-

Participants: 588 adult and elderly patients with a diagnosis of MDD with insomnia symptoms who had an inadequate response to their current SSRI or SNRI therapy.[18]

-

Intervention: Participants received either this compound or placebo as an adjunctive therapy to their ongoing antidepressant treatment.

-

Primary Endpoint: Change in depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43.[9][18]

-

Secondary Endpoints: Included assessments of sleep disturbance outcomes.[17][18]

Phase 3 Study (MDD3005)

-

Objective: To evaluate the efficacy and safety of this compound compared to quetiapine extended-release (XR) as an adjunctive treatment in adult and elderly patients with MDD with insomnia symptoms.[7]

-

Design: A Phase 3, randomized, double-blind, parallel-group study.[7]

-

Participants: Adult and elderly patients with MDD with insomnia symptoms.

-

Intervention: Participants received either this compound 20 mg or quetiapine XR as adjunctive therapy to a current SSRI or SNRI.[7]

-

Primary Endpoint: Response rate at 26 weeks.[7]

-

Secondary Endpoints: Change in MADRS total score from baseline, safety, and tolerability.[7]

Logical Relationship of Effects

The therapeutic rationale for this compound in MDD with insomnia is based on the interconnectedness of sleep and mood regulation.

Conclusion

This compound represents a promising and novel therapeutic approach for the adjunctive treatment of major depressive disorder with insomnia symptoms. Its selective orexin-2 receptor antagonist mechanism directly targets the hyperarousal state implicated in both conditions. Clinical data to date have demonstrated a favorable efficacy and safety profile, with significant improvements in both depressive symptoms and sleep parameters. The findings from the Phase 3 clinical trial program support the continued development of this compound as a potential first-in-class treatment that could address a critical unmet need for patients with MDD.[19]

References

- 1. tandfonline.com [tandfonline.com]

- 2. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]

- 3. igmpi.ac.in [igmpi.ac.in]

- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes - Medthority [medthority.com]

- 7. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. trial.medpath.com [trial.medpath.com]

- 16. Restricted [jnjmedicalconnect.com]

- 17. J&J’s this compound meets all endpoints in Phase III MDD trial [clinicaltrialsarena.com]

- 18. fiercebiotech.com [fiercebiotech.com]

- 19. This compound Shows Promise in MDD With Insomnia, Phase 3 Data [indiapharmaoutlook.com]

Seltorexant: A Technical Guide to a Selective Orexin-2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seltorexant (also known as JNJ-42847922 or MIN-202) is an investigational, first-in-class, selective orexin-2 receptor antagonist (2-SORA) being developed for the treatment of Major Depressive Disorder (MDD) with insomnia symptoms.[1][2] The orexin (B13118510) system is a key regulator of sleep, arousal, and mood; its overactivation is implicated in hyperarousal states common in depression and insomnia.[3][4] By selectively blocking the orexin-2 receptor (OX2R), this compound aims to normalize sleep-wake cycles and improve depressive symptoms without the side effects associated with less selective compounds.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, pharmacology, and a summary of key preclinical and clinical findings.

Chemical Properties and Structure

This compound is a small-molecule compound developed by Janssen Pharmaceuticals and Minerva Neurosciences.[2][3] Its selectivity for the OX2R distinguishes it from dual orexin receptor antagonists (DORAs).[2]

-

IUPAC Name: [2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-fluoro-6-(triazol-2-yl)phenyl]methanone[5][6]

-

Molar Mass: 407.453 g·mol⁻¹[2]

-

Developmental Codes: JNJ-42847922, MIN-202[2]

References

- 1. Johnson & Johnson’s investigational this compound shows numerically higher response in patients with depression with insomnia symptoms, with fewer side effects compared to quetiapine XR [jnj.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Johnson & Johnson pivotal study of this compound shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [jnj.com]

- 5. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]

- 7. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Seltorexant (JNJ-42847922/MIN-202) is a potent and selective antagonist of the orexin-2 receptor (OX2R) under investigation for the treatment of major depressive disorder (MDD) and stress-related disorders.[1][2] The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and the stress response.[1][3] Dysregulation of this system has been implicated in the pathophysiology of stress-related disorders, including depression and anxiety.[1][2] By selectively targeting the OX2R, this compound is hypothesized to normalize the hyperarousal and hypothalamic-pituitary-adrenal (HPA) axis hyperactivity associated with these conditions.[2][3] This technical guide provides a comprehensive overview of the preclinical evidence for this compound's therapeutic potential, focusing on quantitative data from key experimental models and detailed methodologies.

Core Mechanism of Action: Selective Orexin-2 Receptor Antagonism

This compound demonstrates high affinity and selectivity for the human OX2R. In vitro studies have determined its pKi to be 8.0, with a 100-fold selectivity over the human OX1R.[2] This selectivity is crucial as the two orexin receptors have distinct roles in mediating the effects of orexin neuropeptides. While both are involved in arousal, OX2R appears to play a more prominent role in the regulation of the HPA axis and sleep-wake cycles.[4]

The engagement of this compound with its target in the central nervous system has been confirmed in vivo. Ex vivo receptor occupancy studies in rats have shown that oral administration of this compound leads to a dose-dependent and time-dependent occupancy of OX2R in the brain.[1] For instance, a 30 mg/kg oral dose resulted in approximately 75% occupancy of OX2R in the rat cortex one hour after administration.[1]

Preclinical Efficacy in Models of Stress-Related Disorders

The therapeutic potential of this compound in stress-related disorders has been evaluated in a range of preclinical models, primarily in rodents. These studies have investigated its effects on sleep architecture, HPA axis function, and behaviors analogous to anxiety and depression.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Chronic stress is known to induce hyperactivity of the HPA axis, a key feature of major depressive disorder. Preclinical evidence suggests that this compound can effectively blunt this stress-induced activation.

Table 1: Effect of this compound on Stress-Induced ACTH Release in Mice [4]

| Treatment Group | Dose (mg/kg) | Stressor | Outcome Measure | Result |

| Vehicle | - | Cage Exchange | Plasma ACTH (pg/mL) | Significant increase vs. non-stressed control |

| This compound | 30 | Cage Exchange | Plasma ACTH (pg/mL) | No significant increase vs. non-stressed control |

Objective: To determine the effect of this compound on the stress-induced release of adrenocorticotropic hormone (ACTH).

Animals: Male C57BL/6J mice.

Procedure:

-

Animals are habituated to the experimental room for at least 1 hour before the experiment.

-

This compound (30 mg/kg) or vehicle is administered orally.

-

One hour after drug administration, mice are subjected to an acute stressor, such as a cage exchange, which involves moving the animal to a new, clean cage.

-

Blood samples are collected at baseline and at specific time points following the stressor (e.g., 15, 30, 60, and 120 minutes).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Plasma ACTH concentrations are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data are analyzed using an appropriate statistical method, such as a two-way ANOVA, to compare the effects of treatment and stress over time.

Effects on Sleep Architecture

Disturbed sleep is a hallmark symptom of many stress-related disorders. This compound has demonstrated robust sleep-promoting effects in preclinical models, primarily by increasing non-rapid eye movement (NREM) sleep.

Table 2: Effect of this compound on Sleep Parameters in Rats [1]

| Dose (mg/kg) | Latency to NREM Sleep (min) | Total NREM Sleep Time (min) in first 2h |

| Vehicle | 25.4 ± 3.1 | 48.2 ± 3.5 |

| 3 | 12.1 ± 1.8 | 65.7 ± 4.2 |

| 10 | 9.8 ± 1.5 | 78.9 ± 3.9 |

| 30 | 7.5 ± 1.1 | 85.1 ± 2.7 |

*p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM.

Objective: To assess the effects of this compound on sleep architecture in freely moving rats.

Animals: Male Sprague-Dawley rats.

Surgical Implantation:

-

Rats are anesthetized with isoflurane (B1672236) and placed in a stereotaxic frame.

-

EEG and electromyography (EMG) electrodes are implanted for polysomnographic recordings. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.

-

A telemetric device is implanted subcutaneously for wireless recording.

-

Animals are allowed a recovery period of at least one week.

Experimental Procedure:

-

Rats are habituated to the recording chambers and tether system.

-

EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours).

-

This compound (at various doses) or vehicle is administered orally at the beginning of the light or dark phase.

-

EEG and EMG recordings continue for a designated period post-dosing (e.g., 6-24 hours).

-

Sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored manually or automatically in epochs (e.g., 10 seconds) based on the EEG and EMG signals.

-

Key sleep parameters, including latency to NREM and REM sleep, and total duration of each sleep stage, are calculated and statistically analyzed.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are initiated by its antagonism of the OX2R, which in turn modulates downstream signaling pathways involved in arousal and stress.

Caption: this compound's mechanism in the stress response pathway.

The preclinical evaluation of this compound follows a structured workflow to assess its efficacy and mechanism of action in models of stress-related disorders.

Caption: Preclinical experimental workflow for this compound.

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a novel therapeutic for stress-related disorders. Its selective antagonism of the OX2R effectively modulates the HPA axis and promotes sleep without significantly altering sleep architecture. While the direct preclinical evidence in models of anxiety and depression is still emerging in the public domain, the well-established role of the orexin system in stress and the positive findings on HPA axis modulation and sleep regulation suggest a promising therapeutic potential. Further preclinical studies will be instrumental in fully elucidating the anxiolytic and antidepressant-like profile of this compound and its underlying neurobiological mechanisms.

References

- 1. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]

Seltorexant's Effect on Sleep Architecture and REM Sleep: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Seltorexant (JNJ-42847922/MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist being developed for the treatment of Major Depressive Disorder (MDD) and insomnia.[1][2] Its mechanism of action, which targets the regulation of wakefulness and arousal, distinguishes it from both traditional hypnotics and dual orexin (B13118510) receptor antagonists (DORAs).[1][3] Clinical trials have demonstrated this compound's efficacy in improving both sleep and mood-related symptoms.[2][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizes quantitative data from key clinical trials on its effects on sleep architecture, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Orexin-2 Receptor Antagonism

This compound functions as a potent and selective antagonist of the human orexin-2 receptor (OX2R), exhibiting over 100-fold greater binding affinity for the OX2R compared to the orexin-1 receptor (OX1R).[1][5] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors (OX1R and OX2R), is a critical regulator of the sleep-wake cycle, arousal, and emotional states.[6] Orexin neurons, located in the lateral hypothalamus, promote wakefulness.[6]

By selectively blocking the OX2R, this compound inhibits the downstream signaling cascade that promotes arousal. This targeted antagonism is hypothesized to normalize the excessive arousal drive often implicated in the pathophysiology of both insomnia and MDD, thereby facilitating the initiation and maintenance of sleep without the broad suppression of brain activity associated with other hypnotics.[2][3][5] This selective mechanism may differ from that of DORAs, potentially leading to a distinct profile of effects on sleep architecture.[7]

Signaling Pathway

The following diagram illustrates the orexin signaling pathway and the point of intervention for this compound. Orexin neuropeptides, released from hypothalamic neurons, typically bind to OX2R on target neurons, activating G-protein-coupled signaling that leads to depolarization and increased neuronal firing, promoting a state of wakefulness. This compound competitively binds to the OX2R, preventing orexin binding and subsequent neuronal activation.

Experimental Protocols

The quantitative data presented in this guide are derived from several key clinical trials. The methodologies for these studies are summarized below.

Phase 2b Dose-Finding Study in Insomnia Disorder (NCT03531516)

-

Study Design: A randomized, double-blind, multicenter trial with both active (zolpidem) and placebo controls, conducted over 17 days.[7][8]

-

Participant Population: 364 adult (ages 18-64) and elderly (ages 65-85) participants with a diagnosis of insomnia disorder (Insomnia Severity Index [ISI] score ≥15) and no psychiatric comorbidities.[7][9]

-

Interventions: Participants were randomized (1:1:1:1:1) to receive a nightly oral dose of this compound (5 mg, 10 mg, or 20 mg), zolpidem (5 mg or 10 mg), or a placebo for 14 days.[7][9]

-

Outcome Measures & Assessment:

-

Primary Endpoint: The dose-response relationship for Latency to Persistent Sleep (LPS) on Night 1.[7][8]

-

Key Secondary Endpoint: The effect on Wake After Sleep Onset during the first 6 hours (WASO-6) on Night 1.[7][8]

-

Data Collection: Objective sleep parameters were measured using in-lab polysomnography (PSG) on screening nights, Night 1, and Night 13. Baseline PSG values were established as the average of two screening nights.[7]

-

Exploratory Crossover Study in MDD with Persistent Insomnia (NCT02067299)

-

Study Design: An exploratory, double-blind, placebo-controlled, four-way crossover study.[10]

-

Participant Population: 20 male and female patients with MDD, currently treated with an antidepressant, who continued to experience persistent insomnia.[10]

-

Interventions: Participants received a single oral dose of this compound (10 mg, 20 mg, and 40 mg) and a placebo in a randomized order, separated by a washout period of at least seven days.[10]

-

Outcome Measures & Assessment: Objective sleep parameters, including LPS, Total Sleep Time (TST), and Sleep Efficiency (SE), were assessed via overnight PSG for each treatment period.[10]

Phase 1b Monotherapy Study in MDD (NCT02845122)

-

Study Design: A placebo-controlled, placebo lead-in, randomized, double-blind study.[11]

-

Participant Population: 128 participants with MDD. An "enriched" analysis set consisted of 86 patients who were non-responders to an initial placebo lead-in period.[11]

-

Interventions: Randomized participants received nightly oral doses of this compound (20 mg or 40 mg) or a placebo.[11]

-

Outcome Measures & Assessment: In addition to depression scales (HDRS-17), sleep effects were measured using PSG to assess sleep architecture, including TST, LPS, WASO, SE, and time spent in specific sleep stages (N1, REM).[11]

General Experimental Workflow

The diagram below outlines the typical workflow for a participant in these polysomnography-based clinical trials.

Quantitative Effects on Sleep Architecture

This compound has demonstrated statistically significant and clinically meaningful improvements in key sleep parameters across multiple studies.

Effects on Sleep Onset, Maintenance, and Duration

The tables below summarize the quantitative changes in primary sleep metrics as measured by polysomnography.

Table 1: this compound vs. Placebo in Insomnia Disorder (Phase 2b, Night 1) [8]

| Parameter | This compound 5 mg | This compound 10 mg | This compound 20 mg | Placebo |

|---|---|---|---|---|

| Mean Decrease in LPS (min) | 30 | 50 | 48 | 15 |

| Mean Improvement in WASO-6 (min) | 23 | 43 | 45 | 15 |

Table 2: this compound vs. Placebo in MDD with Insomnia (Single Dose) [10]

| Parameter | This compound 10 mg | This compound 20 mg | This compound 40 mg | Placebo |

|---|---|---|---|---|

| LPS (LS Mean Ratio to Placebo) | 0.32* | 0.15* | 0.17* | 1.0 (61.05 min) |

| Total Sleep Time (TST) | Significantly longer* | Significantly longer* | Significantly longer* | Baseline |

| Sleep Efficiency (SE) | Significantly improved* | Significantly improved* | Significantly improved* | Baseline |

*p < 0.001 vs. Placebo

Table 3: this compound (40 mg) vs. Placebo in Insomnia (Single & Multiple Doses) [12]

| Parameter | Mean Change from Placebo (Day 1/2) | Mean Change from Placebo (Day 5/6) |

|---|---|---|

| Sleep Efficiency (SE) | +5.8% | +7.9% |

| Total Sleep Time (TST) | +27.7 min | +37.9 min |

| Latency to Persistent Sleep (LPS) | -18.8 min | -29.9 min |

| Wake After Sleep Onset (WASO) | -11.1 min | -11.3 min |

Effects on Sleep Stages and REM Sleep

The effect of this compound on specific sleep stages, particularly REM sleep, appears to be dose-dependent and may differ from that of DORAs.

-

NREM Sleep: In a study of MDD patients, treatment with this compound 20 mg was associated with a relative increase in delta power and a decrease in theta, alpha, and beta power during NREM stage 2 sleep.[5] A separate study found that the 40 mg dose of this compound significantly increased time spent in light sleep (Stage N1) compared to both placebo and the 20 mg dose.[11] Notably, one study reported that this compound did not increase the percentage of time spent in deep sleep (N3), which is often reduced in depression.[13]

-

REM Sleep: The data on REM sleep are nuanced. One study in patients with insomnia noted that this compound treatment led to a persistent reduction in the time to REM onset as well as an increase in the total duration of REM sleep.[14] However, a pivotal trial in insomnia disorder explicitly stated that the known REM-sleep-increasing effects of DORAs were not observed with this compound, suggesting a key mechanistic difference.[7] Further clarifying this, a study in MDD patients found that the 40 mg dose, but not the 20 mg dose, was associated with a reduced REM onset latency.[11] This suggests that higher doses, potentially leading to excessive OX2R antagonism, may interfere with the orexinergic stabilization of REM sleep.[13]

Table 4: this compound Effects on Specific Sleep Stages in MDD (Phase 1b) [11]

| Parameter | This compound 20 mg | This compound 40 mg | Placebo |

|---|---|---|---|

| Mean Change in Stage N1 Sleep (min) | +0.98 | +8.52 | -4.87 |

| REM Onset Latency | Not evident | Reduced | No change |

Conclusion

This compound, a selective orexin-2 receptor antagonist, robustly improves sleep initiation and maintenance in patients with insomnia and in those with MDD. It significantly reduces Latency to Persistent Sleep and Wake After Sleep Onset while increasing Total Sleep Time and Sleep Efficiency.[10][12] Its effect on sleep architecture appears distinct from dual orexin receptor antagonists. While it may modulate NREM sleep power spectra, it does not consistently increase REM sleep in the manner of DORAs.[5][7] Higher doses (40 mg) may increase light N1 sleep and reduce REM latency, an effect not observed at the 20 mg dose, which has shown significant antidepressant efficacy.[11] This dose-dependent effect on sleep stages, particularly REM sleep, is a critical area for further research and suggests that the 20 mg dose may achieve a therapeutic balance, improving sleep and mood without significantly altering REM sleep architecture. These findings support this compound's potential as a novel targeted therapy for patients with MDD and comorbid insomnia.[15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. J&J pivotal study: this compound shows significant improvement in depression and sleep outcomes [synapse.patsnap.com]

- 5. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Efficacy and Safety of this compound in Insomnia Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. researchgate.net [researchgate.net]

- 10. The selective orexin-2 receptor antagonist this compound improves sleep: An exploratory double-blind, placebo controlled, crossover study in antidepressant-treated major depressive disorder patients with persistent insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Treatment effect and safety of this compound as monotherapy for patients with major depressive disorder: a randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A randomized Phase 2 study to evaluate the orexin-2 receptor antagonist this compound in individuals with insomnia without psychiatric comorbidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel Drug Improves Depression, Insomnia Symptoms as Add-On Therapy | MedPage Today [medpagetoday.com]

- 16. hcplive.com [hcplive.com]

The Antidepressant Potential of Seltorexant: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seltorexant (formerly JNJ-42847922/MIN-202) is an investigational, first-in-class, selective orexin-2 receptor (OX2R) antagonist under development for the adjunctive treatment of Major Depressive Disorder (MDD) with insomnia symptoms. Unlike traditional monoaminergic antidepressants, this compound introduces a novel mechanism of action by targeting the orexin (B13118510) system, a key regulator of arousal, wakefulness, and stress responses.[1][2] Overstimulation of this system is hypothesized to contribute to a state of hyperarousal, which is a pathophysiological component of both insomnia and depression.[2][3] By selectively blocking the OX2R, this compound aims to normalize this hyperarousal, thereby concurrently improving depressive symptoms and sleep disturbances.[3][4] This document provides an in-depth technical overview of the preclinical and clinical data supporting the antidepressant properties of this compound.

Mechanism of Action: The Orexin System in Depression

The orexin system consists of two neuropeptides, orexin-A and orexin-B, and their corresponding G-protein coupled receptors, OX1R and OX2R. While both are involved in promoting wakefulness, the OX2R is believed to be more directly implicated in the regulation of sleep and mood.[4] Orexin neurons, located in the lateral hypothalamus, project widely throughout the brain to areas involved in stress and emotion, such as the amygdala and prefrontal cortex.[5] In states of stress, the orexin system can become overactivated, contributing to hyperarousal, anxiety, and excessive cortisol release, all of which are linked to the pathophysiology of MDD.[2]

This compound acts as a selective antagonist at the OX2R, exhibiting over 100-fold greater binding affinity for OX2R compared to OX1R.[3] By inhibiting OX2R signaling, this compound is thought to reduce the downstream excitatory drive in arousal-promoting neural circuits. This targeted antagonism is hypothesized to restore normal sleep architecture and ameliorate core symptoms of depression without causing the broad sedation associated with non-selective hypnotics.

Signaling Pathway

Blockade of the OX2R by this compound interrupts the downstream signaling cascade typically initiated by orexin peptides. OX2R can couple to various G-proteins (Gq, Gi/o, Gs), leading to the modulation of multiple intracellular effectors. The primary pathway involves Gq protein activation, which stimulates phospholipase C (PLC), leading to increased intracellular calcium. By antagonizing the receptor, this compound prevents this cascade, thereby reducing neuronal excitability in key arousal centers.

Preclinical Evidence

Preclinical investigations with this compound provided the foundational evidence for its sleep-promoting and potential antidepressant effects.

Experimental Protocols

-

Receptor Occupancy and Pharmacokinetics (Rats): Studies in Sprague Dawley rats were conducted to assess brain penetration and receptor occupancy. Following oral administration, brain and plasma concentrations of this compound were measured. Ex vivo receptor binding studies were used to determine the percentage of OX2R occupancy over time.[6]

-

Sleep-Wake Pattern Analysis (Rats): To assess hypnotic effects, Sprague Dawley rats were orally administered this compound (doses ranging from 1-30 mg/kg) during either their active (dark) or rest (light) phase. Sleep-wake patterns were continuously monitored using electroencephalography (EEG) to measure latency to non-rapid eye movement (NREM) sleep, and total duration of NREM and REM sleep.[6]

-

Behavioral Models of Depression (Rodents): While specific data on this compound in classic antidepressant screening models like the Forced Swim Test (FST) or Chronic Mild Stress (CMS) are not detailed in publicly available literature, general studies on orexin antagonists show antidepressant-like effects in these paradigms.[4][7] For instance, the dual orexin receptor antagonist almorexant (B167863) was shown to reverse behavioral alterations in the unpredictable chronic mild stress model.[8] this compound has been reported to produce "antidepressant-like effects in animal models," which would have been evaluated using these standard tests.[4]

Data Presentation

Table 1: Preclinical Pharmacodynamic & Pharmacokinetic Profile of this compound

| Parameter | Species | Value/Result | Reference |

|---|---|---|---|

| OX2R Affinity (pKi) | Human | 8.0 | [3] |

| Selectivity | Human | ~100-fold for OX2R over OX1R | [3] |

| Oral ED₅₀ (for Occupancy) | Rat | 3 mg/kg | [6] |

| Sleep Effect (3-30 mg/kg) | Rat | Dose-dependent reduction in NREM latency and increase in NREM duration | [6] |

| REM Sleep Effect | Rat | Minimally affected |[6] |

Clinical Development Program

This compound has been evaluated in a comprehensive clinical trial program, including Phase 2 and Phase 3 studies, primarily focusing on patients with MDD who have an inadequate response to standard antidepressant therapy and exhibit comorbid insomnia symptoms.

Experimental Protocols

-

Phase 2b Adaptive Dose-Finding Study (NCT03227224):

-

Design: A multicenter, randomized, double-blind, placebo-controlled, adaptive dose-finding study.

-

Population: Adult patients with MDD who had an inadequate response to 1-3 selective serotonin/serotonin-norepinephrine reuptake inhibitors (SSRI/SNRIs) in the current episode. Patients were required to have a Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥ 25 at screening.

-

Intervention: Patients were randomized to receive adjunctive this compound (10 mg, 20 mg, or 40 mg) or placebo once daily for 6 weeks, while continuing their baseline antidepressant.

-

Primary Endpoint: Change from baseline in MADRS total score at week 6.

-

Stratification: Patients were stratified by baseline sleep disturbance (Insomnia Severity Index [ISI] score ≥ 15 vs < 15).[7]

-

-

Phase 3 Pivotal Study (MDD3001 - NCT04533529):

-

Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

-

Population: Adult and elderly patients with MDD with insomnia symptoms who had an inadequate response to current SSRI/SNRI therapy.

-

Intervention: Adjunctive this compound 20 mg or placebo once daily for 6 weeks (43 days).

-

Primary Endpoint: Change from baseline in MADRS total score at Day 43.[3][9]

-

-

Phase 3 Active Comparator Study (MDD3005):

-

Design: A randomized, double-blind, parallel-group study.

-

Population: Adult and elderly patients with MDD with insomnia symptoms.

-

Intervention: Adjunctive this compound 20 mg compared to adjunctive quetiapine (B1663577) extended-release (XR) for 26 weeks.

-

Primary Endpoint: Response rate (≥50% improvement from baseline MADRS total score) at week 26.[2]

-

Data Presentation

Table 2: Efficacy Results from Phase 2b Dose-Finding Study (at Week 6)

| Dose Group | Change from Baseline in MADRS (LSM) | Difference vs. Placebo (LSM) (90% CI) | P-value vs. Placebo | Response Rate (≥50% MADRS reduction) | Remission Rate (MADRS ≤12) |

|---|---|---|---|---|---|

| Placebo | - | - | - | 28.5% | 19.0% |

| This compound 10 mg | - | - | - | 24.2% | 15.2% |

| This compound 20 mg | -11.9 | -3.1 (-6.13; -0.16) | .083 | 41.0% | 29.5% |

| This compound 40 mg | - | - | - | 38.5% | 26.9% |

Data sourced from Savitz et al., 2021. LSM: Least-Squares Mean; CI: Confidence Interval.[7]

Table 3: Efficacy Results from Phase 3 Studies

| Study | Comparison | Primary Endpoint | Result | P-value |

|---|---|---|---|---|

| MDD3001 | This compound 20 mg vs. Placebo | Change in MADRS at Day 43 | LSM Difference: -2.6 (95% CI: -4.53, -0.74) | 0.007 |

| MDD3005 | This compound 20 mg vs. Quetiapine XR | Response Rate at Week 26 | 57.4% vs. 53.4% | Not Statistically Significant |

Data sourced from Johnson & Johnson press releases and clinical trial data.[2][9]

Table 4: Key Safety and Tolerability Findings

| Adverse Event | This compound 20 mg | Quetiapine XR | Placebo | Notes |

|---|---|---|---|---|

| Somnolence | 6% | 24% | Similar to this compound | Data from MDD3005 vs. Quetiapine.[2] |

| Weight Gain (kg, avg) | +0.5 kg | +2.1 kg | - | Data from MDD3005 vs. Quetiapine.[2] |

| Headache | Common (≥5%) | - | Common (≥5%) | Data from Phase 2b.[7] |

| Nausea | Common (≥5%) | - | Common (≥5%) | Data from Phase 2b.[7] |

Discussion and Future Directions

Clinical data, particularly from the pivotal MDD3001 study, demonstrate that adjunctive this compound (20 mg) provides a statistically significant and clinically meaningful improvement in depressive symptoms for patients with MDD and comorbid insomnia.[9] The novel mechanism of targeting the orexin system represents a significant departure from conventional monoamine-based therapies.

The logical relationship between this compound's mechanism and its clinical effects is rooted in the hyperarousal hypothesis of depression. By selectively antagonizing the OX2R, this compound reduces excessive wake-promoting signals, which not only improves sleep but also appears to directly impact the core psychic symptoms of depression.[3] This is supported by analyses showing improvement in MADRS scores even after the sleep item is removed.

The favorable safety profile, particularly the lower incidence of somnolence and weight gain compared to an active comparator like quetiapine XR, positions this compound as a potentially well-tolerated option for long-term adjunctive therapy.[2]

Future research will need to fully elucidate the long-term efficacy and safety of this compound and further explore its potential in broader MDD populations. The completion of the full Phase 3 program will be critical in defining its role in the clinical management of Major Depressive Disorder.

References

- 1. researchgate.net [researchgate.net]

- 2. US10828302B2 - Methods of treating depression using orexin-2 receptor antagonists - Google Patents [patents.google.com]

- 3. The selective orexin-2 antagonist this compound (JNJ-42847922/MIN-202) shows antidepressant and sleep-promoting effects in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety [mdpi.com]

- 6. Characteristics of this compound—Innovative Agent Targeting Orexin System for the Treatment of Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Increased Hypocretin (Orexin) Plasma Level in Depression, Bipolar Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

Seltorexant's Attenuation of Hypothalamic-Pituitary-Adrenal Axis Hyperactivity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seltorexant, a selective orexin-2 receptor (OX2R) antagonist, is under investigation for the treatment of major depressive disorder (MDD) and insomnia. A key aspect of its mechanism of action involves the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in these conditions. This technical guide provides an in-depth analysis of this compound's impact on the HPA axis, summarizing preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways. Evidence from preclinical studies demonstrates that this compound can effectively block stress-induced increases in adrenocorticotropic hormone (ACTH). Clinical data further support its role in normalizing HPA axis dysregulation by showing a reduction in cortisol levels in patients with MDD. This document aims to provide a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The orexin (B13118510) system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a critical regulator of arousal, wakefulness, and stress responses.[1] The orexin system has significant projections to various brain regions involved in the stress response, including the paraventricular nucleus (PVN) of the hypothalamus, a key component of the HPA axis.[2] In response to stress, orexin neurons become activated, leading to the release of corticotropin-releasing hormone (CRH) from the PVN.[3] This initiates the HPA axis cascade, resulting in the secretion of ACTH from the pituitary gland and subsequent release of cortisol from the adrenal glands.[3]

In individuals with major depressive disorder (MDD) and chronic insomnia, hyperactivity of the HPA axis is a common finding, characterized by elevated cortisol levels.[4] This sustained hypercortisolemia is implicated in the pathophysiology of depression, contributing to symptoms such as anhedonia, anxiety, and cognitive impairment. This compound, by selectively antagonizing the OX2R, is hypothesized to mitigate this HPA axis hyperactivity, thereby offering a novel therapeutic approach for MDD and insomnia.

Preclinical Evidence: Attenuation of Stress-Induced ACTH Release

Preclinical studies in murine models have provided foundational evidence for the role of OX2R in mediating stress-induced HPA axis activation and the potential of this compound to counteract this effect.

Experimental Protocol: Cage Exchange Stress Model and ACTH Measurement

A widely used method to induce psychological stress in mice is the cage exchange protocol. This model leverages the innate neophobia and territorial nature of rodents to elicit a stress response.

Protocol:

-

Animal Acclimation: Male mice are group-housed and acclimated to the vivarium for a specified period (e.g., one week) before the experiment.

-

Stress Induction: On the day of the experiment, individual mice are transferred from their home cage to a novel cage. This new cage may contain the scent of an unfamiliar mouse to enhance the social stress component.

-

Blood Sampling: At a predetermined time point following the cage exchange (e.g., 2 hours), blood samples are collected for ACTH analysis. Trunk blood is often collected following decapitation to minimize stress-induced hormonal changes during the sampling procedure itself.

-

ACTH Measurement: Plasma ACTH levels are quantified using a commercially available radioimmunoassay (RIA) kit. The assay is based on the principle of competitive binding, where a known amount of radiolabeled ACTH competes with the ACTH in the sample for binding to a limited amount of specific antibody. The amount of radioactivity is inversely proportional to the concentration of ACTH in the sample.

Key Findings

In a study utilizing the cage exchange stress model, pretreatment with this compound was shown to significantly prevent the stress-induced increase in plasma ACTH levels in mice. This finding strongly suggests that the activation of the HPA axis by this psychological stressor is, at least in part, mediated by the orexin-2 receptor.

Clinical Evidence: Normalization of Cortisol Levels in Major Depressive Disorder

Clinical trials in patients with MDD have provided quantitative data on the effects of this compound on HPA axis biomarkers, specifically cortisol.

Experimental Protocol: Cortisol Awakening Response and Nadir Cortisol Measurement

The Cortisol Awakening Response (CAR) and nadir cortisol levels are key indicators of HPA axis function and are often dysregulated in MDD.

Protocol:

-

Participant Population: Patients diagnosed with MDD according to established criteria (e.g., DSM-5).

-

Treatment Administration: Participants are randomized to receive either this compound (at varying doses, e.g., 20 mg or 40 mg) or a placebo, typically administered at bedtime for a specified duration (e.g., 3-4 weeks).

-

Salivary Cortisol Sampling:

-

Cortisol Awakening Response (CAR): Participants collect saliva samples immediately upon waking and at a specified time point after waking (e.g., 30-45 minutes). This is typically done on consecutive days to obtain a reliable measure.

-

Cortisol Nadir: Saliva samples are collected at the expected time of the cortisol nadir, which is usually in the late evening or during the early part of the sleep cycle.

-

-

Cortisol Analysis: Salivary cortisol concentrations are measured using a highly sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the accurate quantification of cortisol, even at the low levels expected at the nadir.

Quantitative Data Summary

A phase 1b clinical trial in patients with MDD demonstrated that treatment with this compound led to a reduction in both the cortisol waking response and cortisol nadir levels.[4]

| Biomarker | Treatment Group | Mean Change from Baseline (SD) in nmol/L |

| Cortisol Waking Response | This compound 20 mg | -52.0 (132.98) |

| This compound 40 mg | -15.6 (138.44) | |

| Placebo | 0.9 (122.44) | |

| Cortisol Nadir | This compound 20 mg | -37.4 (137.80) |

| This compound 40 mg | -13.7 (62.39) | |

| Placebo | -6.5 (109.55) |

Table 1: Change in Cortisol Levels in MDD Patients Treated with this compound[4]

These results indicate that this compound, particularly at the 20 mg dose, can normalize the hyperactive HPA axis observed in MDD, as evidenced by the reduction in both the morning cortisol surge and the evening cortisol levels.[4]

Signaling Pathways and Experimental Workflows

Orexin-2 Receptor Signaling and HPA Axis Regulation

The following diagram illustrates the signaling pathway through which the orexin system influences the HPA axis and how this compound intervenes.

References

- 1. Candidate Reference Measurement Procedure for the Quantification of Total Serum Cortisol with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ibl-america.com [ibl-america.com]